molecular formula C25H21N3O3S2 B2540321 4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 442557-28-0

4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

カタログ番号: B2540321
CAS番号: 442557-28-0
分子量: 475.58
InChIキー: CBUSBVFJXNLUOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide scaffold linked to an 8H-indeno[1,2-d]thiazole core and a substituted sulfamoyl group (N-benzyl-N-methyl). This compound is structurally distinct due to the fusion of the indene and thiazole rings, which may influence electronic properties and binding interactions compared to simpler thiazole derivatives .

特性

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-28(16-17-7-3-2-4-8-17)33(30,31)20-13-11-18(12-14-20)24(29)27-25-26-23-21-10-6-5-9-19(21)15-22(23)32-25/h2-14H,15-16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUSBVFJXNLUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Indenothiazole-Based Benzamides

describes indenothiazole derivatives with substituted benzamide groups, such as 3,5-dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) and N-(6-chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e). Key differences include:

  • Substituent Effects: The methoxy groups in 7d enhance solubility and electron-donating capacity, whereas the chloro substituent in 7e increases lipophilicity and steric bulk.
  • Synthesis Yields: Indenothiazole derivatives in exhibit moderate yields (25–50%), suggesting challenges in synthesizing fused heterocycles. The target compound’s synthesis may face similar hurdles due to its complex structure .

Thiazole-Benzamide Derivatives

and highlight N-(thiazol-2-yl)benzamide analogs, such as N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazine-1-yl)methyl)benzamide (4i) . Comparisons include:

  • Heterocycle Flexibility: Unlike rigid indenothiazole, simpler thiazole derivatives (e.g., 4i) exhibit greater conformational flexibility, which may reduce binding specificity but improve synthetic accessibility (yields: 78–90%) .
  • Bioactivity : Substitutions on the benzamide (e.g., piperazine in 4i) are associated with enzyme inhibition, while sulfamoyl groups in the target compound may target sulfotransferases or proteases .

Sulfamoyl-Containing Analogs

and discuss sulfonamide/sulfamoyl compounds like 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide . Key contrasts:

  • Sulfamoyl Substitutions : The N-benzyl-N-methylsulfamoyl group in the target compound provides steric bulk compared to smaller substituents (e.g., methyl or phenyl in ). This may influence binding pocket interactions .
  • Spectral Data : IR spectra of sulfamoyl compounds (e.g., νC=S at 1247–1255 cm⁻¹ in ) align with the target compound’s expected spectral features, aiding structural validation .

Indene-Based Benzamides

synthesizes N-(2,3-dihydro-1H-inden-2-yl)benzamides (B2–B10) , which lack the thiazole fusion. Differences include:

Q & A

Basic Question: What are the recommended synthetic routes and key intermediates for synthesizing 4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide?

Answer:
The compound can be synthesized via multi-step organic reactions, including:

  • Sulfamoyl group introduction : Reacting benzylmethylamine with sulfonyl chloride derivatives under anhydrous conditions, followed by purification via column chromatography .
  • Thiazole ring formation : Using indeno-thiazole precursors (e.g., 8H-indeno[1,2-d]thiazol-2-amine) in a Hantzsch thiazole synthesis, with cyclization catalyzed by iodine or PCl₃ .
  • Amide coupling : Activating the carboxylic acid group of 4-(N-benzyl-N-methylsulfamoyl)benzoic acid with EDCl/HOBt, followed by reaction with the thiazole amine .
    Key intermediates include tert-butyl-protected amines and azide derivatives for click chemistry modifications .

Advanced Question: How can researchers optimize reaction yields when encountering low conversion rates during amide bond formation?

Answer:
Low yields in amide coupling may arise from steric hindrance or poor activation. Mitigation strategies include:

  • Alternative coupling reagents : Replace EDCl/HOBt with PyBOP or DCC/DMAP for bulky substrates .
  • Solvent optimization : Use DMF or THF to enhance solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
    Validate purity at each step via HPLC (e.g., 98–99% purity thresholds) to isolate intermediates effectively .

Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonamide (–SO₂N–) and benzamide (–CONH–) linkages. Key signals: δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.5 ppm (N–CH₃) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 550.12 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers in sulfonamide groups) causing splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions of the indeno-thiazole moiety .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., torsion angles between benzamide and thiazole rings) .

Basic Question: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence polarization (IC₅₀ determination) .
  • Antiproliferative activity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to assess permeability across Caco-2 monolayers .

Advanced Question: How can structure-activity relationship (SAR) studies guide optimization of its pharmacological profile?

Answer:

  • Trifluoromethyl substitution : Introduce –CF₃ groups to enhance metabolic stability and lipophilicity (logP optimization) .
  • Heterocycle variation : Replace indeno-thiazole with pyrimidine or triazole to modulate target binding (e.g., EGFR or PARP inhibition) .
  • Pharmacokinetic profiling : Assess bioavailability via rat models, focusing on Cmax and t₁/₂ improvements through prodrug strategies .

Advanced Question: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., VEGFR-2) using PDB ID 4ASD .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Train models with descriptors like polar surface area (PSA) and H-bond acceptors to prioritize analogs .

Advanced Question: How should researchers analyze contradictory results in pharmacological data (e.g., high in vitro vs. low in vivo efficacy)?

Answer:

  • Metabolite identification : Use LC-MS/MS to detect rapid hepatic clearance or inactive metabolites .
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
  • CYP450 inhibition assays : Screen for drug-drug interactions that reduce efficacy (e.g., CYP3A4 induction) .

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